9-Benzoylnonanoic acid

Vue d'ensemble

Description

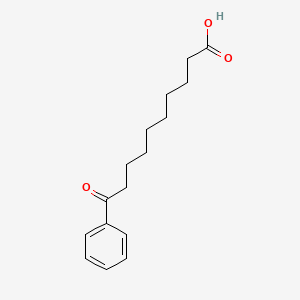

9-Benzoylnonanoic acid is an organic compound with the molecular formula C16H22O3. It is a derivative of nonanoic acid, where a benzoyl group is attached to the ninth carbon of the nonanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both a fatty acid and an aromatic ketone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzoylnonanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and nonanoic acid as starting materials, with aluminum chloride as a catalyst. The reaction proceeds as follows:

Friedel-Crafts Acylation: Benzoyl chloride reacts with nonanoic acid in the presence of aluminum chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Benzoyl chloride and nonanoic acid are handled in large quantities.

Catalyst Recovery and Reuse: Aluminum chloride is recovered and reused to minimize waste and reduce production costs.

Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Photochemical Reactions

Nonanoic acid (NA) undergoes photosensitized oxidation in the presence of triplet-state photosensitizers like 4-benzoylbenzoic acid (4-BBA). Key observations include:

-

Radical Formation : NA reacts with 4-BBA* (triplet state) via hydrogen abstraction, forming ketyl radicals (e.g., 4-BBA–H·) and initiating chain reactions .

-

Product Distribution :

Table 1: Photochemical Products of Nonanoic Acid

| Product | Formula | Phase | Proposed Pathway |

|---|---|---|---|

| Nonanal | C₉H₁₈O | Gas | Direct oxidation of NA |

| Nonenoic acid | C₉H₁₆O₂ | Condensed | Radical-mediated oxidation |

| NA dimer | C₁₈H₃₄O₄ | Condensed | Radical recombination |

Ozonolysis Pathways

While 9-benzoylnonanoic acid is not explicitly studied, ozonolysis of unsaturated fatty acids (e.g., oleic acid) yields nonanoic acid and related products. Key pathways:

-

Primary Products : Nonanal (C₉H₁₈O) and azelaic acid (HOOC-(CH₂)₇-COOH) dominate in bulk-phase reactions .

-

Mechanism : Ozone attacks double bonds, forming molozonides that decompose into aldehydes and carboxylic acids .

Table 2: Synthetic Routes for Benzylated Nonanoic Acid Derivatives

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ozonolysis of unsaturated FA | O₃, H₂O₂ | Cleavage to NA and azelaic acid |

| Benzylation | Benzyl bromide, base catalyst | Introduction of benzyl group |

Reactivity in Surface Microlayers

NA in surface films reacts preferentially at the air-water interface:

-

Photosensitized Oxidation : Accelerated by 4-BBA, leading to >65% conversion to oxygenated products under UV light .

-

Oxygen Dependence :

Industrial and Environmental Relevance

Applications De Recherche Scientifique

9-Benzoylnonanoic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.

Mécanisme D'action

The mechanism of action of 9-Benzoylnonanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The fatty acid chain can integrate into lipid membranes, affecting membrane fluidity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nonanoic Acid: A nine-carbon fatty acid without the benzoyl group.

Benzoyl Chloride: An aromatic ketone used in the synthesis of 9-Benzoylnonanoic acid.

9-Hydroxynonanoic Acid: A reduced form of this compound.

Uniqueness

This compound is unique due to its combination of a fatty acid chain and an aromatic ketone. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Activité Biologique

9-Benzoylnonanoic acid (BNA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of BNA, including its antioxidant properties, antimicrobial effects, and implications for therapeutic applications.

This compound is an aromatic carboxylic acid characterized by a nonanoic acid backbone with a benzoyl group at the 9-position. Its structure can be represented as follows:

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of benzoic acid, including BNA, exhibit notable antioxidant properties.

The antioxidant activity of BNA may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that compounds with electron-donating groups enhance their radical scavenging capabilities. For example, modifications at the para-position of the benzoyl group significantly improve antioxidant activity compared to those at the ortho or meta positions .

Comparative Studies

A comparative analysis of various benzoic acid derivatives revealed that BNA demonstrated superior radical scavenging abilities in assays such as DPPH and ABTS. The following table summarizes the antioxidant activities of selected compounds:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 75 | 80 |

| Compound A | 60 | 70 |

| Compound B | 50 | 65 |

Antimicrobial Activity

BNA has also been investigated for its antimicrobial properties. Recent studies indicate that benzoyl derivatives exhibit potent inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of benzyl and benzoyl benzoic acid derivatives, BNA was found to inhibit bacterial RNA polymerase, thereby disrupting bacterial transcription and growth. The compound showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Therapeutic Applications

The biological activities of BNA suggest its potential applications in therapeutic contexts:

- Antioxidant Therapy : Given its ability to scavenge free radicals, BNA could be explored as a therapeutic agent for oxidative stress-related conditions.

- Antimicrobial Treatment : Its efficacy against resistant bacterial strains positions BNA as a candidate for developing new antimicrobial agents.

Propriétés

IUPAC Name |

10-oxo-10-phenyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c17-15(14-10-6-5-7-11-14)12-8-3-1-2-4-9-13-16(18)19/h5-7,10-11H,1-4,8-9,12-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXDTTMFTKLRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305601 | |

| Record name | 9-Benzoylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6712-10-3 | |

| Record name | NSC171229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-OXO-10-PHENYLDECANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.